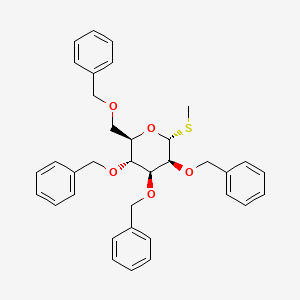
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside is a complex organic compound with the molecular formula C35H38O5S and a molecular weight of 570.74 g/mol. This compound is characterized by its multiple benzyl groups and a methylmercapto group attached to a mannopyranoside backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside typically involves the benzylation of methyl α-D-mannopyranoside. The process includes several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of methyl α-D-mannopyranoside are protected using benzyl groups.
Introduction of Methylmercapto Group: The methylmercapto group is introduced through a nucleophilic substitution reaction.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The methylmercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Synthesis Overview
The synthesis of Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside involves several key steps:
- Benzylation of Methyl α-D-mannopyranoside : The hydroxyl groups are protected using benzyl groups.
- Introduction of the Methylmercapto Group : This is achieved through nucleophilic substitution.
- Deprotection : The final step involves removing the protecting groups to yield the desired compound .
Chemistry
This compound serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for diverse chemical reactions including oxidation and reduction processes.
Biology
In biological studies, this compound is utilized to investigate carbohydrate-protein interactions and glycosylation processes. It plays a significant role in understanding how carbohydrates influence biological functions and interactions at the molecular level .
Medicine
Research into this compound highlights its potential therapeutic applications:
- Drug Delivery Systems : Its structure enables it to function as a carrier for bioactive molecules.
- Precursor for Bioactive Molecules : The compound can be modified to create various bioactive derivatives that may have pharmaceutical applications .
Industrial Applications
In industry, this compound is used in:
Case Studies and Research Findings
- Glycosylation Studies : Research has shown that this compound can effectively participate in glycosylation reactions that yield complex glycosides with potential therapeutic benefits .
- Antioxidant Properties : Studies have indicated that derivatives of this compound exhibit significant antioxidant activity when tested against free radicals using DPPH and ABTS assays .
- Antibacterial Activity : Research has demonstrated that certain modifications of this compound possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
Wirkmechanismus
The mechanism of action of Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its benzyl and methylmercapto groups. These interactions can influence various biochemical pathways, including glycosylation and signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside can be compared with similar compounds such as:
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but differs in the sugar moiety.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another similar compound with a different sugar backbone.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Similar in the mannopyranoside backbone but with acetyl groups instead of benzyl groups .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNWDYGLDOQAD-HPRFQDQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













